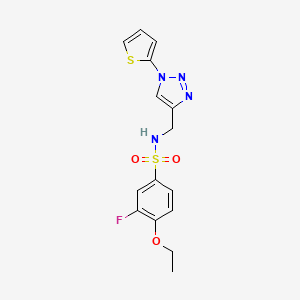

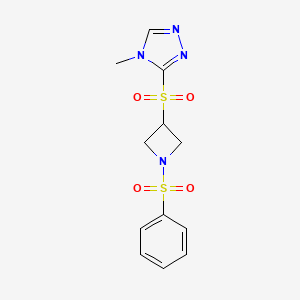

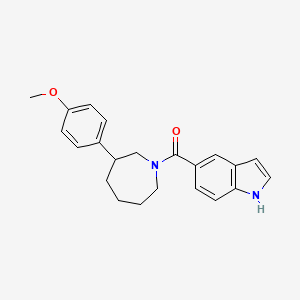

![molecular formula C13H24N2O2 B2534838 1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one CAS No. 2098153-42-3](/img/structure/B2534838.png)

1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydroxymethylpiperidine with acetic anhydride in ethanol at a temperature around 10°C. The mixture is then stirred for 18 hours .Molecular Structure Analysis

The molecular structure of this compound includes 11 heavy atoms, with a fraction Csp3 of 0.88. It has 2 H-bond acceptors and 1 H-bond donor .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is not a BBB permeant. It is not a substrate or inhibitor for various CYP enzymes. Its Log Kp (skin permeation) is -7.42 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 1.73 . It is very soluble with a solubility of 44.9 mg/ml or 0.286 mol/l .Applications De Recherche Scientifique

Catalyst in Cross-Coupling Reactions

1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one and related compounds have been studied for their utility in catalytic applications. For instance, compounds like 1,1,1-tris(hydroxymethyl)ethane have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, enabling the formation of C-N, C-S, and C-O bonds. These reactions are crucial for synthesizing various organic compounds, indicating the potential for similar applications of the compound (Yao‐Jung Chen, Hsin-Hung Chen, 2006).

Structural and Material Science

Compounds structurally related to this compound have been synthesized and analyzed for their structural properties. For example, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one has been studied using crystal structure and Hirshfeld surface analysis, highlighting the importance of such compounds in understanding molecular interactions and designing new materials (M. Gümüş et al., 2022).

Liquid Crystallinity and Hydrogen Bonding

Research into the relationships between liquid crystallinity and hydrogen bonding in mixtures containing bipyridines and related compounds has shed light on the role of hydrogen bonding in the formation of liquid crystalline structures. Such studies are pertinent to understanding the physical properties of materials and could have implications for the design of new liquid crystal displays and other technologies (A. Martinez-Felipe et al., 2016).

Oxidation Reactions

The compound and its analogs have been explored in oxidation reactions, where they serve as substrates or catalysts. For instance, the use of TEMPO-catalyzed systems for the oxidation of alcohols to carbonyl compounds demonstrates the versatility of nitrogen-containing compounds in facilitating such transformations. These findings are valuable for the development of environmentally benign oxidation processes (Xiao‐Qiang Li, Chi Zhang, 2009).

Conformational Analysis and Stereochemistry

The conformational analysis of saturated heterocycles, including compounds similar to this compound, has been a subject of study. This research provides insights into the stereochemistry and molecular orientations that are critical for the synthesis and application of pharmaceuticals and other biologically active compounds (H. Dorn, A. Katritzky, M. Nesbit, 1967).

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-11(17)14-8-4-13(5-9-14)15-6-2-12(10-16)3-7-15/h12-13,16H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTXASNFNBMAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CCC(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

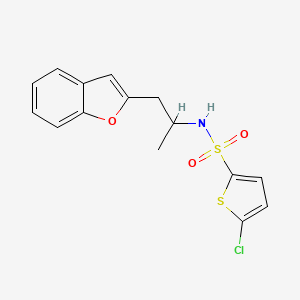

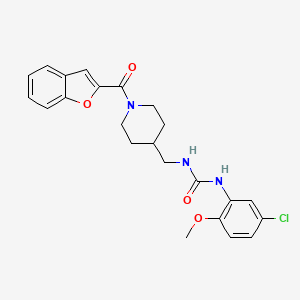

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

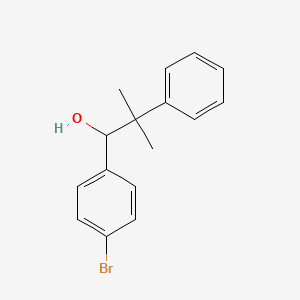

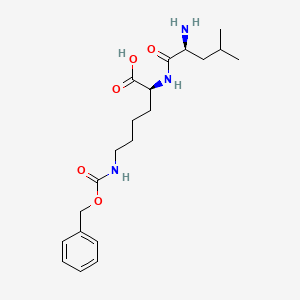

![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

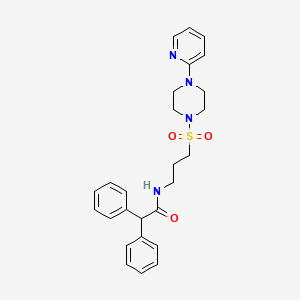

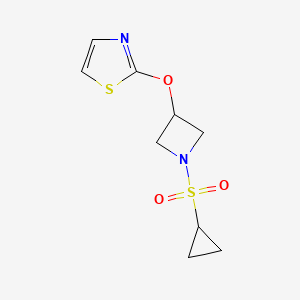

![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)